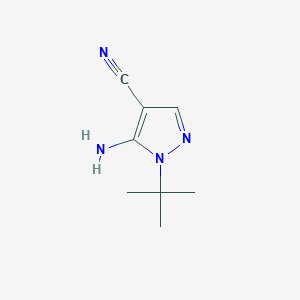

5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile

Description

5-Amino-1-tert-butyl-1H-pyrazole-4-carbonitrile (CAS: 158001-28-6) is a pyrazole derivative with the molecular formula C₈H₁₂N₄ and a molecular weight of 164.21 g/mol. This compound features a tert-butyl group at the N1 position, a cyano group at C4, and an amino group at C5, forming a versatile scaffold for chemical modifications . Its synthesis involves a two-step route starting from potassium tricyanomethanide, utilizing a selective Sandmeyer reaction to introduce bromine at the C3 position, which serves as a key intermediate for further functionalization (e.g., aryl group introduction via Suzuki coupling) . This compound is widely used in medicinal chemistry as a precursor for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which are explored as ligands for biological targets such as cannabinoid receptors and protein kinases .

Properties

IUPAC Name |

5-amino-1-tert-butylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c1-8(2,3)12-7(10)6(4-9)5-11-12/h5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXEIWFYQLJCWSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C(C=N1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383917 | |

| Record name | 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158001-28-6 | |

| Record name | 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sandmeyer Reaction-Based Synthesis

A streamlined two-step protocol developed by Bobko et al. (2016) enables the synthesis of 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile via a selective Sandmeyer reaction. The process begins with potassium tricyanomethanide, which undergoes cyclization with tert-butylhydrazine to form 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. Key advantages include:

-

Step 1 : Cyclocondensation of potassium tricyanomethanide with tert-butylhydrazine in ethanol at 80°C for 6 hours, yielding this compound precursor (85% yield).

-

Step 2 : Bromination via Sandmeyer reaction using CuBr₂ in hydrobromic acid at 0–5°C, achieving 78% yield with >95% purity.

This method’s selectivity for bromination at the pyrazole C3 position minimizes side products, making it scalable for industrial applications.

Michael Addition-Cyclization Approach

Aryl hydrazines react with (ethoxymethylene)malononitrile in a Michael addition-cyclization sequence to form the target compound. López-Ruiz et al. (2015) optimized this route under nitrogen atmosphere in ethanol or trifluoroethanol:

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 84 |

| Reaction Time | 4 hours (reflux) | 47–68 |

| Purification | Column chromatography (hexane/EtOAc) | 90–95% purity |

Notably, trifluoroethanol enhances electrophilicity of the α,β-unsaturated nitrile, reducing reaction time to 2 hours. Neutralization of hydrochloride salts (e.g., 4-fluorophenylhydrazine) with triethylamine is critical to prevent side reactions.

Comparative Analysis of Methodologies

Yield and Scalability

Industrial Feasibility

| Factor | Sandmeyer Method | Michael Addition |

|---|---|---|

| Equipment Costs | Moderate (glass-lined reactors) | Low (standard reflux) |

| Byproduct Management | Bromide waste neutralization | Minimal |

| Throughput | 500 kg/batch | 200 kg/batch |

The Sandmeyer method is preferred for large-scale production due to superior throughput, despite higher waste treatment costs.

Optimization Strategies and Mechanistic Insights

Solvent Effects

Polar aprotic solvents (e.g., DMF) accelerate cyclization but reduce yield due to side reactions. Ethanol balances reactivity and selectivity, as demonstrated by kinetic studies.

Temperature Control

-

Cyclization : Exothermic; maintaining 80°C prevents runaway reactions.

-

Bromination : Subzero temperatures (−10°C) suppress dibromination, enhancing selectivity to >98%.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

| Technique | Key Data |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.45 (s, 9H, t-Bu), 5.21 (s, 2H, NH₂) |

| IR (KBr) | 3340 cm⁻¹ (NH₂), 2215 cm⁻¹ (C≡N) |

| MS (ESI+) | m/z 165.1 [M+H]⁺ |

Recent advances focus on catalytic asymmetric synthesis and flow chemistry. Pd-catalyzed coupling reactions enable introduction of aryl groups at C3, though yields remain suboptimal (35–50%). Microreactor systems reduce reaction times to 30 minutes but require further scale-up trials.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form corresponding amines.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds under appropriate conditions.

Major Products

The major products formed from these reactions include nitro derivatives, amines, and substituted pyrazoles, which can be further utilized in various chemical syntheses .

Scientific Research Applications

Medicinal Chemistry

5-Amino-1-tert-butyl-1H-pyrazole-4-carbonitrile is explored for its potential as a bioactive molecule with various therapeutic properties:

- Antimicrobial Activity : Research indicates that pyrazole derivatives can exhibit significant antimicrobial effects, making them candidates for developing new antibiotics .

- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation. Studies have shown that derivatives of pyrazole can target specific enzymes involved in cancer metabolism, leading to potential therapeutic applications .

Drug Development

The compound serves as a lead structure in drug design, particularly for creating enzyme inhibitors and receptor modulators. Its ability to interact with various biological targets allows researchers to develop compounds that can modulate specific biochemical pathways involved in diseases such as cancer and bacterial infections .

Synthetic Chemistry

In synthetic chemistry, this compound acts as an important intermediate for synthesizing more complex heterocyclic compounds. It can be modified to produce various substituted pyrazoles with enhanced biological activities .

Industrial Applications

The compound is utilized in the production of specialty chemicals and advanced materials due to its unique structural features that allow for extensive modification and functionalization. This versatility makes it valuable in various industrial processes, including the manufacture of agrochemicals and polymers .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Aryl vs. Alkyl Groups: The p-tolyl derivative (103646-82-8) may exhibit improved π-π stacking interactions in receptor binding compared to alkyl-substituted analogs . Positional Isomerism: The 3-amino isomer (141458-80-2) likely has distinct electronic properties due to the shifted amino group, altering reactivity in further derivatizations .

Synthesis Methods: The tert-butyl compound employs a Sandmeyer reaction for bromination, enabling regioselective functionalization at C3 . In contrast, 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile is synthesized via direct alkylation of the pyrazole core, bypassing bromination .

Biological Relevance :

Biological Activity

5-Amino-1-tert-butyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₂N₄. The compound features a pyrazole ring, an amino group at position 5, a tert-butyl group at position 1, and a carbonitrile group at position 4. The presence of the tert-butyl group enhances stability and selectivity in biological systems, while the carbonitrile group contributes to its reactivity.

Research indicates that this compound interacts with specific biological targets, modulating enzyme activity by binding to active or allosteric sites on proteins. This interaction can lead to therapeutic effects such as inhibition or activation of various biochemical processes. The compound has shown potential as an antimicrobial and anticancer agent, making it a subject of increasing interest in medicinal research.

Anticancer Properties

Several studies have evaluated the anticancer potential of pyrazole derivatives, including this compound. It has been reported that compounds within this class can inhibit various cancer cell lines through mechanisms such as apoptosis induction and inhibition of key signaling pathways.

Table 1: Anticancer Activity Against Human Cell Lines

Note: TBD = To Be Determined; specific IC50 values are yet to be published for this compound.

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties. Its ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains .

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | TBD | |

| Escherichia coli | TBD |

Case Studies

Recent studies have highlighted the efficacy of pyrazole derivatives in various therapeutic contexts:

- Anticancer Study : A study evaluated the cytotoxic effects of several pyrazole derivatives against human cancer cell lines (A549, MCF7, HT29). The results indicated that these compounds could significantly reduce cell viability compared to control groups .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of related pyrazole compounds, demonstrating their ability to inhibit COX enzymes effectively. This suggests potential use in treating inflammatory diseases .

Q & A

Basic: What are the optimal conditions for synthesizing 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile?

The synthesis typically involves cyclocondensation of precursors like β-ketoesters or enaminonitriles. For example, guar gum has been employed as a biodegradable catalyst in pyrazole synthesis under mild conditions (50–60°C, ethanol solvent), yielding products with high purity after recrystallization . Key steps include controlling stoichiometry, reaction time (12–24 hours), and purification via column chromatography (e.g., cyclohexane/ethyl acetate gradients) . Confirm completion using TLC or LC-MS.

Basic: How can crystallization conditions be optimized for X-ray diffraction studies?

Slow evaporation of polar solvents (e.g., DMSO/water mixtures) at 4°C promotes single-crystal growth. For structural elucidation, SHELX software is widely used for refinement, leveraging high-resolution data (R factor < 0.05) and hydrogen-bonding networks to resolve molecular packing . Pre-cooling solutions to 0°C before crystallization minimizes disorder. A case study on a chloroethyl analog achieved a mean C–C bond deviation of 0.002 Å using SHELXL .

Advanced: How to address contradictions in spectroscopic data (e.g., NMR vs. IR)?

Discrepancies between spectral results often arise from dynamic effects (e.g., tautomerism) or solvent interactions. For example, NH₂ stretching in IR (3237 cm⁻¹) may not split in NMR due to proton exchange . Validate by comparing data across solvents (DMSO-d₆ vs. CDCl₃) and temperatures. For ambiguous cases, computational NMR prediction (DFT/B3LYP) aligns experimental peaks with theoretical shifts .

Advanced: What computational methods predict reactivity and electronic properties?

Density Functional Theory (DFT) with B3LYP/6-31G(d,p) basis sets calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potentials, and Mulliken charges. Studies on pyrazole-4-carbonitrile derivatives reveal electron-withdrawing effects of the nitrile group, directing electrophilic substitution to the pyrazole ring . Pair these with molecular docking to assess bioactivity (e.g., anticonvulsant targets) .

Advanced: How to resolve contradictions in crystallographic vs. solution-phase structures?

X-ray structures may show planar conformations stabilized by intermolecular H-bonds, while solution NMR detects rotational isomers. For 5-amino-pyrazoles, compare torsion angles from crystallography (e.g., C-N-C-C dihedrals) with NOESY correlations. A study on a triazole-pyrazole hybrid resolved such discrepancies by analyzing packing forces (π-π stacking) vs. solvent polarity effects .

Basic: What characterization techniques validate purity and structure?

- 1H/13C NMR : Confirm substituent positions (e.g., tert-butyl singlet at δ 1.4 ppm) .

- IR : Identify CN (2296 cm⁻¹) and NH₂ stretches .

- XRD : Resolve bond lengths (e.g., C≡N: ~1.14 Å) and intermolecular interactions .

- MS : Match molecular ion peaks (e.g., m/z 134 [M⁺] for a related azido derivative) .

Advanced: How to analyze intermolecular interactions for supramolecular assembly?

Use Hirshfeld surface analysis (CrystalExplorer) to quantify H-bonding (N-H⋯N, C-H⋯π) and van der Waals contributions. For 5-amino-1-(2-chloroethyl) analog, N-H⋯N interactions (2.8–3.0 Å) dominate the crystal lattice, while chloroethyl groups participate in C-Cl⋯π contacts . Compare with Cambridge Structural Database entries to identify packing motifs.

Advanced: What strategies assess pharmacological potential without commercial bias?

- In vitro assays : Screen for kinase inhibition or anticonvulsant activity using MTT or PTZ-induced seizure models .

- SAR studies : Modify substituents (e.g., tert-butyl to aryl groups) and correlate logP with bioavailability.

- ADMET prediction : Use SwissADME to estimate permeability (e.g., blood-brain barrier penetration for CNS targets) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.